![molecular formula C11H9N3O B2871370 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2199104-69-1](/img/structure/B2871370.png)

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

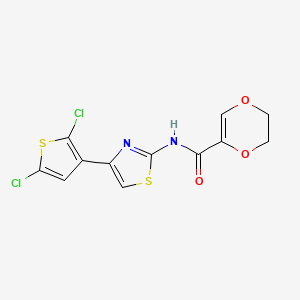

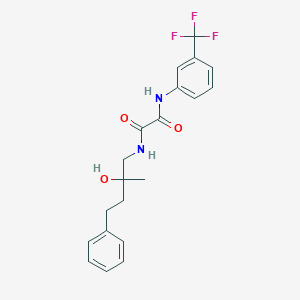

“4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine” is a heterocyclic compound . It is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This compound is considered as a bioisostere of natural purine .

Synthesis Analysis

The synthesis of compounds like “4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine” is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . For instance, chloro pyrazolo[3,4-d]pyrimidine can react with propargyl alcohol in the presence of potassium tert-butoxide to afford 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine .

Molecular Structure Analysis

The molecular structure of “4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine” includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked with a but-2-yn-1-yloxy group .

Aplicaciones Científicas De Investigación

Anticancer Drug Development

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine: derivatives have been explored for their potential as anticancer agents. These compounds have shown promise in inhibiting CDK2/cyclin A2, a critical protein involved in cell cycle regulation . By targeting this protein, these derivatives can halt the proliferation of cancer cells, offering a pathway for developing novel chemotherapeutic drugs.

Kinase Inhibition

The compound’s derivatives have been utilized as kinase inhibitors, particularly in targeting CDK2, which is an appealing target for cancer treatment due to its selective action on tumor cells . This application is significant in the design of new cancer therapies that aim to control or stop the growth of cancerous cells.

Molecular Docking Studies

Molecular docking studies have employed 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine derivatives to predict their binding affinities and interactions with various biological targets. These studies are crucial in the early stages of drug design to identify promising candidates for further development .

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds, which are a staple in medicinal chemistry due to their presence in many drugs and their diverse pharmacological activities . The ability to create new heterocyclic structures expands the repertoire of molecules available for drug discovery.

Photochemical Applications

In the field of photochemistry, 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine has been involved in the synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dyes. This application highlights the compound’s role in green chemistry and sustainable synthesis methods .

Biological Activity Studies

Various derivatives of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine have been synthesized and tested for their biological activities, including antiviral, antimicrobial, and antitumor properties. These studies contribute to the understanding of the compound’s pharmacological potential and its role in treating various diseases .

Mecanismo De Acción

Target of Action

The primary targets of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound interferes with the normal signaling processes within the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways, which are crucial for cellular signaling processes . The inhibition of protein kinases disrupts these pathways, leading to alterations in cell growth, differentiation, migration, and metabolism .

Result of Action

The molecular and cellular effects of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine’s action primarily involve the inhibition of cell growth and metabolism due to its interference with protein kinase activity . This leads to a decrease in tumor cell proliferation, making the compound a promising candidate for cancer treatment .

Direcciones Futuras

Propiedades

IUPAC Name |

4-but-2-ynoxypyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-2-3-6-15-11-9-4-5-12-7-10(9)13-8-14-11/h4-5,7-8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLGEVUFFNJTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2871290.png)

![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/no-structure.png)

![3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2871295.png)

![4-fluoro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2871296.png)

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)

![3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2871306.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)

![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)